(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine chemical structure
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine chemical structure
Strategic Integration in Peptidomimetic Design & Drug Discovery
Executive Summary
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine, commonly referred to in medicinal chemistry as (S)-3-(1-Boc-piperidin-4-yl)alanine , represents a critical class of non-natural amino acids (NNAAs). It serves as a conformationally restricted, lipophilic analogue of Lysine and Arginine. By masking the distal nitrogen with a tert-butoxycarbonyl (Boc) group, this scaffold allows for precise, orthogonal protection strategies during Solid Phase Peptide Synthesis (SPPS).
Its primary utility lies in the design of G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors, where the piperidine ring restricts the entropic freedom of the side chain, often locking the molecule into a bioactive conformation that enhances potency and selectivity compared to flexible aliphatic chains.
Structural Anatomy & Physicochemical Profile
The molecule is a chimera of a piperidine ring and an alanine amino acid. The (S)-configuration at the
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
| Common Name | Boc-Pip-Ala-OH; (S)-3-(1-Boc-piperidin-4-yl)alanine |
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| Chirality | (S)-enantiomer (L-configuration) |
| pKa (Calculated) | |
| Solubility | Soluble in MeOH, DMF, DMSO; Sparingly soluble in water (zwitterionic form) |
| CAS Registry | 84192-19-8 (Generic/Racemic); 204058-25-3 (Fmoc-derivative reference) |
Structural Logic Diagram (Retrosynthesis)
The following diagram illustrates the structural connectivity and the retrosynthetic logic used to access the chiral center.
Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton via HWE olefination followed by stereoselective hydrogenation.
Synthetic Routes & Stereochemical Control[2][3]
Achieving high enantiomeric excess (ee > 98%) is the primary challenge in synthesizing this scaffold. While resolution of racemates via diastereomeric salt formation is possible, it is inefficient for scale-up. The Asymmetric Hydrogenation route is the industry standard for reliability.
Protocol: Asymmetric Hydrogenation (The "Gold Standard")
This protocol relies on the use of a Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g.,
Step 1: Horner-Wadsworth-Emmons (HWE) Condensation
-
Reagents: N-Boc-4-piperidone, Boc-
-phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Procedure:
-
Dissolve Boc-
-phosphonoglycine trimethyl ester (1.1 eq) in anhydrous DCM. -
Add DBU (1.2 eq) at 0°C and stir for 20 minutes to generate the ylide.
-
Add N-Boc-4-piperidone (1.0 eq) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Acid wash (1M HCl) to remove DBU, dry over
, and concentrate. -
Result: Z-dehydro-amino acid ester (Achiral).
-
Step 2: Enantioselective Hydrogenation
-
Reagents: Z-dehydro-ester,
(Catalyst precursor), (Chiral Ligand), Hydrogen gas (60 psi). -
Mechanism: The Rhodium atom chelates the enamide oxygen and the alkene. The chiral ligand creates a rigid steric environment that permits
addition from only one face (Re-face or Si-face depending on ligand chirality). -
Protocol:
-
In a glovebox, mix
(1 mol%) and (1.1 mol%) in degassed methanol. Stir 15 min to form the active cationic complex. -
Add the substrate (Z-dehydro-ester) in degassed methanol.
-
Transfer to a high-pressure autoclave.
-
Pressurize with
(60 psi) and stir at 25°C for 24 hours. -
Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC.
-
Hydrolysis: Treat with LiOH in THF/Water to yield the free acid target.
-
Emerging Methodology: Enamine Catalysis
Recent advances utilize organocatalysis to alkylate cyclic ketones with dehydroalanine. This method avoids heavy metals but requires precise control of water and temperature to prevent polymerization of the dehydroalanine [1].
Application in Drug Discovery
Peptidomimetics & GPCR Ligands
The (S)-3-(1-Boc-piperidin-4-yl)alanine scaffold is a "gamma-turn" inducer. In natural peptides, lysine and arginine side chains are flexible (high entropy). Upon binding to a receptor (e.g., Somatostatin or Opioid receptors), these chains lose entropy, paying an energetic penalty.
-
Advantage: The piperidine ring restricts the
and torsion angles. If the ring is pre-organized into the bioactive conformation, the binding affinity increases significantly due to a reduced entropic penalty.
Protease Inhibitors (Thrombin/Factor Xa)
In the design of anticoagulants, the S1 pocket of thrombin prefers a basic residue.
-
Mechanism: The Boc group is removed (deprotected) to reveal the secondary amine. This amine interacts with the Aspartate residue at the bottom of the S1 specificity pocket.
-
Comparison: Unlike the guanidine group of Arginine (which is highly basic, pKa ~12.5), the piperidine amine (pKa ~10-11) offers a different electrostatic profile and better oral bioavailability potential.
Workflow: Integration into SPPS
The following diagram details how to integrate this scaffold into standard Fmoc Solid Phase Peptide Synthesis.
Figure 2: SPPS workflow. Note that the Boc group on the piperidine ring is acid-labile. It will be removed during the final TFA cleavage (Step 5), yielding the free amine in the final peptide.
Quality Control & Handling
Analytical Validation
-
H-NMR (400 MHz, DMSO-d6): Diagnostic peaks include the Boc singlet (9H) at
1.40, the piperidine ring protons (multiplets at 1.0–1.7 and 2.6–4.0), and the -proton (multiplet at 3.8–4.1). -
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Requirement: ee > 98% is required to prevent diastereomer formation in downstream peptide synthesis.
-
Stability & Storage
-
Hygroscopicity: The zwitterionic amino acid can be hygroscopic. Store in a desiccator.
-
Temperature: Stable at room temperature, but long-term storage at -20°C is recommended to prevent slow decarboxylation or oxidation.
-
Hazards: Treat as a standard irritant. The Boc-protected intermediate is lipophilic and can penetrate skin; wear nitrile gloves.
References
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Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis.
-amino acids including N-Boc-piperidin-4-one derivatives using organocatalysis. -
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: PubMed Central (PMC). Context: Details the handling and biological evaluation of 4-substituted piperidine scaffolds in drug discovery, relevant for understanding the utility of the piperidine-alanine motif.
-
Heterogeneous asymmetric hydrogenation of a chiral tripeptide containing dehydroalanine. Source: Royal Society of Chemistry (RSC). Context: Provides foundational knowledge on the asymmetric hydrogenation of dehydroalanine residues, the core mechanism for Route 1.
-
3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides. Source: Semantic Scholar.[1] Context: Discusses side reactions involving piperidine-alanine derivatives during Fmoc synthesis, critical for QC and impurity profiling.
